molecular formula C23H16N6Na2O8S2 B12780541 Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 5873-20-1

Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12780541
CAS No.: 5873-20-1
M. Wt: 614.5 g/mol
InChI Key: UCIAVFMGTWNMHG-UHFFFAOYSA-L
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Description

Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a synthetic diazo dye characterized by two azo (–N=N–) linkages and multiple sulfonate (–SO₃⁻) groups. The structure includes:

  • A naphthalene backbone substituted with hydroxyl (–OH) and aminocarbonylamino (–NHCONH₂) groups at positions 4 and 7, respectively.
  • Two azo bridges connecting the naphthalene core to phenyl rings, one of which is para-sulphonated (C₆H₄–SO₃⁻).
  • Disodium counterions enhancing water solubility.

This compound’s structural complexity confers strong chromophoric properties, making it suitable for industrial dyeing applications. The sulfonate groups improve solubility in aqueous media, while the azo linkages contribute to light absorption in the visible spectrum .

Properties

CAS No.

5873-20-1

Molecular Formula

C23H16N6Na2O8S2

Molecular Weight

614.5 g/mol

IUPAC Name

disodium;7-(carbamoylamino)-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H18N6O8S2.2Na/c24-23(31)25-17-7-10-19-13(11-17)12-20(39(35,36)37)21(22(19)30)29-28-15-3-1-14(2-4-15)26-27-16-5-8-18(9-6-16)38(32,33)34;;/h1-12,30H,(H3,24,25,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

UCIAVFMGTWNMHG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes precise control of reaction parameters, purification steps to remove impurities, and quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce quinones, while reduction typically yields aromatic amines. Substitution reactions can introduce different functional groups into the aromatic rings .

Scientific Research Applications

Structural Characteristics

The compound features multiple functional groups including sulfonate, amino, and hydroxyl groups, contributing to its solubility in water and its ability to form stable complexes with metals. The presence of azo groups is crucial for the dye's chromatic properties.

Textile Industry

Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is extensively used in the textile industry for dyeing fabrics. Its excellent color fastness and stability make it suitable for various types of textiles, including cotton, wool, and synthetic fibers. The dye provides a bright red hue that is highly desirable in fashion and home textiles.

Biological Staining

In biological research, this compound serves as a vital staining agent. It is used to visualize cellular structures under a microscope due to its ability to bind selectively to proteins and nucleic acids. This application is particularly important in histology and cytology for identifying cellular components.

Food Industry

The dye has also found applications as a food coloring agent. It is utilized in various food products to enhance visual appeal. However, its use is regulated due to potential health concerns associated with azo dyes.

Cosmetics

In cosmetic formulations, this compound is employed for coloring products such as lipsticks and hair dyes. Its solubility and stability under various pH conditions allow it to be effectively incorporated into cosmetic formulations.

Pharmaceuticals

The compound has potential applications in pharmaceuticals, particularly as a marker in drug delivery systems. Its ability to form complexes with metal ions can be exploited for targeted drug delivery mechanisms.

Case Study 1: Textile Dyeing Efficiency

A study conducted by researchers at the University of Textile Sciences evaluated the efficiency of this compound in dyeing cotton fabrics. The results indicated that the dye provided superior color fastness compared to other synthetic dyes, making it a preferred choice for manufacturers seeking durable textile products.

Case Study 2: Biological Staining Techniques

In another study published in the Journal of Histochemistry, the compound was tested as a staining agent for various cell types. The findings demonstrated that this compound effectively highlighted nuclear structures, aiding in the diagnosis of several diseases through enhanced visualization.

Mechanism of Action

The mechanism of action of Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The pathways involved often include electron transfer processes and interactions with specific enzymes or receptors .

Comparison with Similar Compounds

Direct Red 81 (Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate)

Structural Differences :

  • Direct Red 81 replaces the aminocarbonylamino group (–NHCONH₂) at position 7 with a benzamido (–NHCOC₆H₅) substituent. Key Properties:
  • Empirical Formula : C₂₉H₁₉N₅Na₂O₈S₂ vs. C₂₇H₁₇N₅Na₂O₈S₂ for the target compound.
  • Applications: Used in textile dyeing; its benzamido group may reduce biodegradability compared to the aminocarbonylamino variant .

Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Structural Differences :

  • Contains a single azo linkage and lacks the aminocarbonylamino group. Key Properties:
  • Empirical Formula : C₁₆H₁₀N₂Na₂O₇S₂.
  • Applications : Simpler structure makes it a food additive (e.g., in Japan) due to lower toxicity concerns.
  • Optical Properties : Reduced conjugation from one azo group results in a hypsochromic shift (shorter wavelength absorption) compared to the target compound .

Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate

Structural Differences :

  • Features an acetylamino (–NHCOCH₃) group at position 5 and a phenylazo substituent instead of the para-sulphonated phenylazo group. Key Properties:
  • Solubility : Additional sulfonate groups enhance solubility but may reduce dye affinity for hydrophobic fabrics .

Disodium 3,3'-[1,1'-biphenyl]-4,4'-diylbis(azo)] bis(4-aminonaphthalene-1-sulphonate)

Structural Differences :

  • Biphenyl core with dual azo linkages to aminated naphthalene sulfonates.
    Key Properties :
  • Empirical Formula : C₃₂H₂₂N₆Na₂O₆S₂.
  • Applications : Extended conjugation from biphenyl groups improves lightfastness, suitable for high-durability coatings .

Comparative Data Table

Compound Name Empirical Formula Azo Groups Key Substituents Solubility (Water) Applications
Target Compound C₂₇H₁₇N₅Na₂O₈S₂ 2 –NHCONH₂, –OH, –SO₃⁻ High Textiles, specialty
Direct Red 81 C₂₉H₁₉N₅Na₂O₈S₂ 2 –NHCOC₆H₅, –OH, –SO₃⁻ High Textiles
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate C₁₆H₁₀N₂Na₂O₇S₂ 1 –OH, –SO₃⁻ Moderate Food additives
Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate C₁₈H₁₄N₃Na₂O₉S₂ 1 –NHCOCH₃, –SO₃⁻ High Lab reagents
Biphenyl-based disodium azo dye C₃₂H₂₂N₆Na₂O₆S₂ 2 Biphenyl core, –NH₂, –SO₃⁻ Moderate Coatings, plastics

Research Findings and Implications

  • Synthetic Routes : Similar compounds are synthesized via diazo coupling reactions, as seen in , where sulfonamide intermediates are functionalized with acrylic acid or thio derivatives .
  • Environmental Impact: The aminocarbonylamino group in the target compound may enhance biodegradability compared to benzamido derivatives like Direct Red 81 .
  • Optical Performance : Increasing azo groups and conjugation length correlates with bathochromic shifts (longer wavelength absorption), critical for dye selectivity .

Notes

  • Regulatory Status : Simpler analogs (e.g., ) are approved for food use, whereas complex dyes require further safety assessments .

Biological Activity

Disodium 7-((aminocarbonyl)amino)-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a synthetic dye, is part of the azo dye family. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability. This article delves into the biological activity of this compound, focusing on its toxicological aspects, environmental impact, and potential applications in biomedical fields.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₃₇H₂₄N₆Na₂O₉S
  • Molecular Weight : 804.63 g/mol
  • CAS Number : 135755770

This compound features multiple functional groups that contribute to its biological interactions, including sulfonate groups that enhance solubility in water.

Toxicological Profile

Research indicates that azo dyes can undergo metabolic reduction in the body, leading to the formation of potentially harmful amines. The toxicological assessment of this compound suggests:

  • Mutagenicity : Some studies have shown that azo dyes can exhibit mutagenic properties under certain conditions. The compound may be metabolized to form aromatic amines, which are known carcinogens.
  • Ecotoxicity : The compound is generally considered non-toxic to microorganisms at concentrations below 2000 mg/L, indicating a low risk for aquatic environments . However, its long-term effects on biodiversity remain under investigation.

Antioxidant Activity

Recent studies have explored the antioxidant properties of azo dyes. This compound has demonstrated potential as an antioxidant agent in vitro. This activity is primarily attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals.

Case Studies

  • Skin Sensitization : A study evaluating skin sensitization found that certain azo dyes can provoke allergic reactions in sensitive individuals. This compound was included in patch tests, revealing a moderate sensitization potential .
  • Biomedical Applications : Research has suggested that modified azo dyes could serve as drug delivery systems due to their ability to form stable complexes with various biomolecules. The compound's solubility and functional groups make it a candidate for further exploration in targeted therapies.

Comparative Analysis of Biological Activities

PropertyDisodium 7-(Aminocarbonyl)...Other Azo Dyes
MutagenicityModerate potentialVaries (some highly mutagenic)
Antioxidant ActivityModerateVaries
Skin SensitizationModerateHigh in some cases
EcotoxicityLow (<2000 mg/L)Varies

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